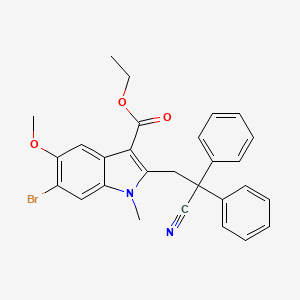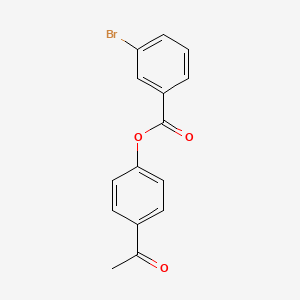![molecular formula C22H26N4O4 B11548910 2-(4-Ethylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11548910.png)
2-(4-Ethylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-ethylphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-nitro-2-(piperidin-1-yl)benzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding acids or esters.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the hydrazide group forms corresponding acids or esters.
Scientific Research Applications
2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-((E)-{2-[2-(4-Ethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
2-(4-Ethylphenoxy)-N’-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H26N4O4/c1-2-17-6-9-20(10-7-17)30-16-22(27)24-23-15-18-14-19(26(28)29)8-11-21(18)25-12-4-3-5-13-25/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,24,27)/b23-15+ |
InChI Key |
QUSUOQKGOFCOLI-HZHRSRAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548828.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11548830.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548835.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548849.png)

![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548854.png)
![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11548859.png)
![2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11548865.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11548867.png)
![2,6-Dibromo-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11548868.png)
![N',N'''-1,3-phenylenebis[N-(2-fluorobenzyl)urea]](/img/structure/B11548874.png)

![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548877.png)
